

(2-Amino-5-chlorophenyl)methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Amino-5-chlorophenyl)methanol

Cat. No.: B1269084

[Get Quote](#)

Technical Guide: (2-Amino-5-chlorophenyl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Amino-5-chlorophenyl)methanol**, including its chemical identity, physicochemical properties, and its relationship to key synthetic pathways in medicinal chemistry.

Chemical Structure and IUPAC Name

(2-Amino-5-chlorophenyl)methanol is an aromatic organic compound featuring a benzene ring substituted with a hydroxymethyl group, an amino group, and a chlorine atom.

- IUPAC Name: (2-amino-5-chlorophenyl)methanol[1][2]
- Chemical Structure:

(Simplified 2D representation)

Physicochemical Properties

The key quantitative data for **(2-Amino-5-chlorophenyl)methanol** are summarized in the table below. This information is crucial for its handling, storage, and application in experimental

settings.

Property	Value	References
CAS Number	37585-25-4	[1]
Molecular Formula	C ₇ H ₈ CINO	[3]
Molecular Weight	157.6 g/mol	[1] [4]
Melting Point	107-109 °C	[1]
Boiling Point	320.7 ± 27.0 °C (at 760 mmHg)	[1]
Physical Form	Light-yellow to yellow powder or crystals	
Purity	Typically ≥97%	[1]
InChI Key	CLKBZWDZDVOIGJ-UHFFFAOYSA-N	[1]
Storage Conditions	Room temperature or 4°C, protect from light	[1]

Experimental Protocols: Synthesis of a Key Precursor

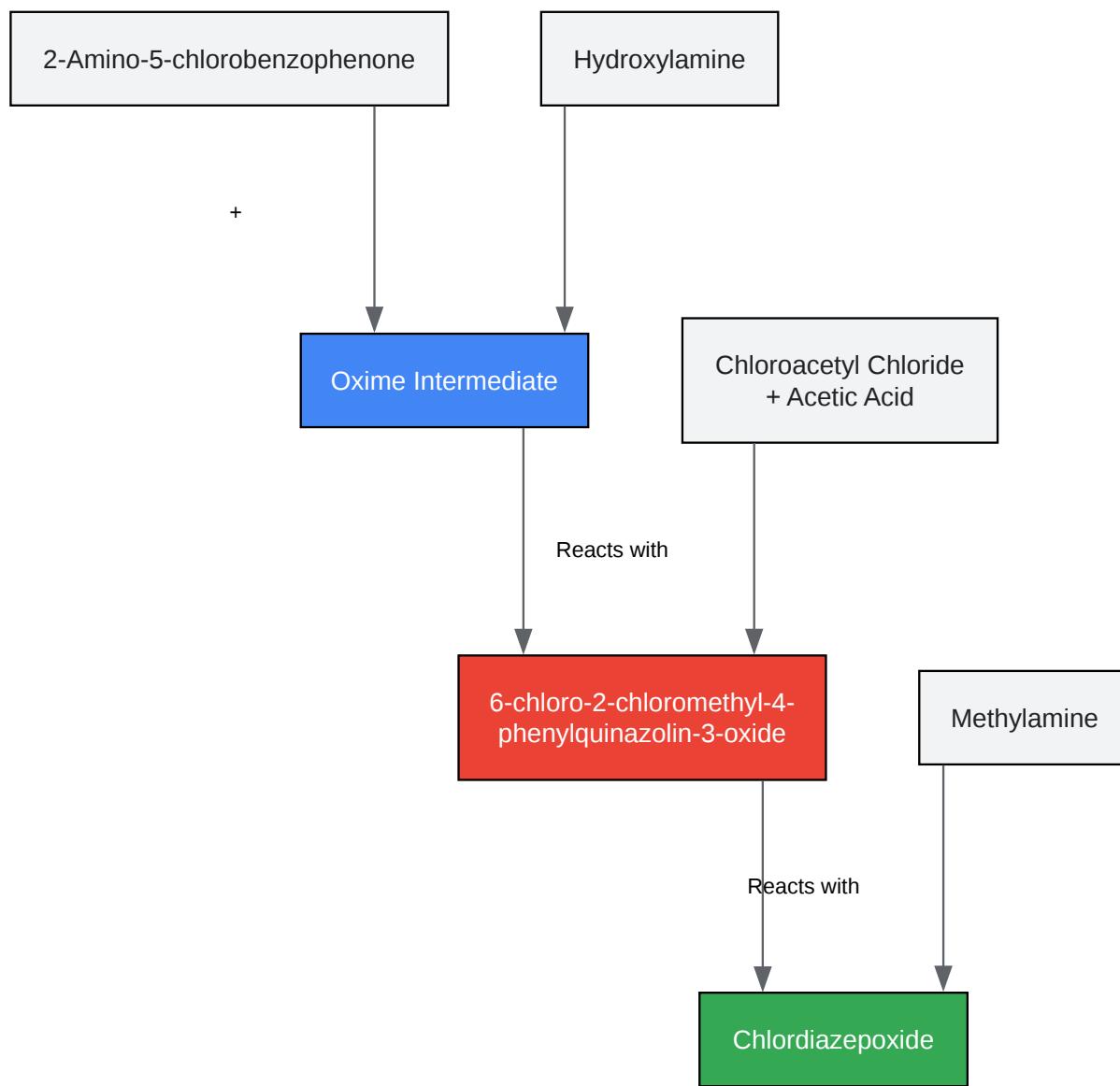
(2-Amino-5-chlorophenyl)methanol is structurally related to 2-amino-5-chlorobenzophenone, a critical intermediate in the synthesis of several benzodiazepines^[5]. The following protocol details a common method for synthesizing this precursor from 5-chloro-3-phenylanthranil.

Objective: To synthesize 2-amino-5-chlorobenzophenone via the reduction of 5-chloro-3-phenylanthranil.

Materials:

- 5-chloro-3-phenylanthranil

- Ethanol (50 mL)
- Iron powder (4.8 g)
- Sulfuric acid (6 mol/L)
- Sodium hydroxide (NaOH) solution
- Activated carbon (0.2 g)
- Three-necked flask
- Reflux condenser
- Heating mantle
- Filtration apparatus


Methodology:

- **Initial Setup:** In a 50 mL three-necked flask equipped with a reflux condenser, add 10.0 g of 5-chloro-3-phenylanthranil, 50 mL of ethanol, and 4.8 g of iron powder.
- **Initial Reflux:** Heat the mixture to reflux and maintain for 0.5 hours.
- **Acidification:** Slowly add 1 mL of 6 mol/L sulfuric acid dropwise to the refluxing mixture.
- **Reaction:** Continue to reflux the reaction mixture for an additional 1 hour after the sulfuric acid addition is complete.
- **Neutralization:** After the reaction period, cool the mixture and carefully add NaOH solution to adjust the pH to approximately 8.
- **Decolorization:** Cool the solution to 50°C and add 0.2 g of activated carbon. Reflux the mixture for another 0.5 hours.
- **Isolation and Purification:** Perform a hot filtration of the mixture into a crystallization flask. Allow the filtrate to cool, promoting crystallization.

- Final Product: Wash the resulting crystals with ethanol and dry them to obtain the final product, 2-amino-5-chlorobenzophenone. The expected yield is approximately 95.1%, with a melting point of 96.3-98.2°C[6].

Visualization of a Relevant Synthetic Pathway

The precursor, 2-amino-5-chlorobenzophenone, is fundamental for producing pharmaceuticals like chlordiazepoxide. The following workflow diagram illustrates this multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]
- 2. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]
- 3. 37585-25-4|(2-Amino-5-chlorophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [(2-Amino-5-chlorophenyl)methanol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269084#2-amino-5-chlorophenyl-methanol-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com